Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is a synthetic steroid compound It is part of the broader class of pregnadienediones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- typically involves multiple steps, starting from readily available steroid precursors. The process often includes chlorination, hydroxylation, and diene formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-,(6a,11b)-: Another steroid with similar structural features but different functional groups.
Pregna-4,20-dien-3,6-dione: Known for its role as a synthetic pheromone and its effects on the vomeronasal organ.
Uniqueness
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is unique due to its specific chlorination and hydroxylation pattern, which confer distinct biological activities. Its ability to modulate steroid receptors and influence various cellular pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H27ClO3 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3 |
InChI Key |
RNSISAJHBSCDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.